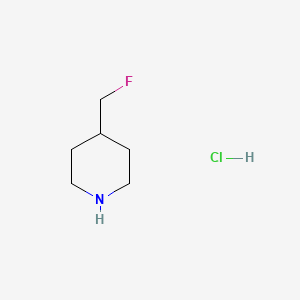

4-(Fluoromethyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(fluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUQKYYPOBCIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630637 | |

| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787564-27-6 | |

| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Intersection of Privileged Scaffolds and Strategic Fluorination

An In-Depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride (CAS: 787564-27-6): A Strategic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in successful therapeutic agents due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation. Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide focuses on this compound, a chemical entity that embodies the convergence of these two powerful concepts. As a readily available building block, it provides researchers and drug development professionals with a tool to introduce a fluorinated, single-carbon substituent onto a versatile piperidine core. This document serves as a technical resource, elucidating the compound's properties, its strategic applications, analytical validation, and essential safety protocols.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all scientific work. This compound is uniquely identified by its CAS (Chemical Abstracts Service) number: 787564-27-6 .[3][4][5] Its fundamental properties are summarized below.

Chemical Structure

References

4-(Fluoromethyl)piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 787564-27-6), a heterocyclic building block of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to explore the compound's properties, synthesis, and strategic applications, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

The piperidine ring is a quintessential "privileged scaffold" in drug discovery, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement that can optimize interactions with biological targets.[1]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2] this compound leverages both of these powerful motifs, offering a versatile building block for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful research endeavor. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies compared to the free base.

Nomenclature and Structural Identifiers

A consistent and unambiguous identification system is critical for database searching, procurement, and regulatory documentation.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 787564-27-6 | [3][4] |

| IUPAC Name | 4-(fluoromethyl)piperidine;hydrochloride | [5][] |

| Molecular Formula | C₆H₁₃ClFN | [4][5] |

| SMILES | C1CNCCC1CF.Cl | [5][] |

| InChI | InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | [5][] |

| InChIKey | GDUQKYYPOBCIJO-UHFFFAOYSA-N |[5][] |

Physicochemical Data

The physical properties dictate the compound's behavior in both chemical reactions and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 153.62 g/mol | [4][5] |

| Appearance | White to off-white solid/powder (typical) | [7] |

| Purity | >95% - >98% (typical commercial grades) | [4][] |

| Storage Temperature | 0-8°C recommended; store in a dry, well-ventilated place. |[3][7][8] |

Spectroscopic Characterization: A Self-Validating System

Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods provides a self-validating system to ensure the material's identity and integrity. While specific spectra are proprietary to the manufacturer, the expected signals can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is used to confirm the core structure. One would expect characteristic signals for the piperidine ring protons, with complexities arising from chair conformations. A key diagnostic signal would be a doublet of doublets for the -CH₂F protons, showing coupling to both the adjacent methine proton on the piperidine ring and the ¹⁹F nucleus. The protons on the nitrogen would likely be broad due to exchange.

-

¹³C NMR : This spectrum would show distinct signals for the carbon atoms of the piperidine ring and a key signal for the fluoromethyl carbon, which would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.

-

¹⁹F NMR : A single signal, likely a triplet due to coupling with the two adjacent protons of the -CH₂F group, would definitively confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would typically show a prominent peak for the parent ion of the free base [M+H]⁺ at approximately m/z 118.09, corresponding to the C₆H₁₂FN moiety.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic C-H stretching vibrations, N-H stretching from the protonated amine, and a strong C-F stretching band.

Synthesis and Purification: A Mechanistic Perspective

While multiple synthetic routes exist, a common and logical approach involves the reductive amination or functional group transformation of a readily available piperidine precursor. The following represents a plausible and illustrative synthetic workflow.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is representative and requires optimization based on laboratory conditions.

-

Step 1: N-Protection of 4-Piperidinemethanol

-

Causality : The secondary amine of the piperidine ring is nucleophilic and would interfere with the subsequent fluorination step. Protection, typically with a tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is chosen for its stability under many reaction conditions and its straightforward removal under acidic conditions.

-

Procedure : To a stirred solution of 4-piperidinemethanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for completion. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

-

-

Step 2: Fluorination of the Alcohol

-

Causality : The conversion of the primary alcohol to a fluoromethyl group is a key transformation. A nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is employed. These reagents activate the hydroxyl group, facilitating its displacement by fluoride. The reaction is conducted at low temperatures to control reactivity and minimize side reactions.

-

Procedure : Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere. Add DAST (1.2 eq) dropwise via syringe, maintaining the low temperature. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with DCM, combine organic layers, wash with brine, dry, and concentrate. Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain N-Boc-4-(fluoromethyl)piperidine.

-

-

Step 3: Deprotection and Salt Formation

-

Causality : The final step removes the Boc protecting group to liberate the piperidine nitrogen and simultaneously forms the desired hydrochloride salt. A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or diethyl ether, is used to cleave the acid-labile Boc group. The insolubility of the resulting hydrochloride salt in many organic solvents often allows for direct isolation via filtration.

-

Procedure : Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature. The product will typically precipitate out of solution over 1-4 hours. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

-

Reactivity, Stability, and Applications in Drug Design

The fluoromethyl group at the 4-position significantly influences the molecule's properties. It acts as a lipophilic hydrogen bond acceptor, potentially altering binding interactions with target proteins. Critically, the strong C-F bond blocks metabolic oxidation at the methylene position, a common metabolic "soft spot" for alkyl substituents. This can lead to an improved pharmacokinetic profile and increased half-life in vivo.

This building block is particularly valuable for synthesizing analogs of existing drugs or for creating novel compounds in therapeutic areas such as:

-

CNS Disorders : The piperidine scaffold is common in antipsychotics, antidepressants, and opioid receptor modulators. The fluoromethyl group can fine-tune lipophilicity to optimize blood-brain barrier penetration.[1]

-

Oncology : Many kinase inhibitors and other anti-cancer agents incorporate piperidine.[9] Blocking metabolic pathways with fluorine can enhance a drug's exposure and efficacy.[2]

-

Enzyme Inhibitors : The fluoromethyl group can serve as a bioisostere for a hydroxyl or methyl group, modifying electronic and steric properties to improve inhibitor potency and selectivity.[10]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The GHS classification indicates potential hazards that require stringent safety protocols.[5]

Table 3: GHS Hazard Statements

| Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[11][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, segregated from incompatible materials.[11][12]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12]

-

Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[12]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[11]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine hydrochloride, a fluorinated saturated heterocycle of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, and strategic applications, offering field-proven insights into its role as a valuable building block for novel therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous scaffolds in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[2] The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern medicinal chemistry, as it can profoundly modulate a molecule's properties.[3] Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability by altering lipophilicity and pKa.[3]

The 4-(fluoromethyl)piperidine moiety, in particular, offers a unique combination of features. It introduces a fluorinated group one carbon away from the core ring system, providing a more subtle electronic and conformational impact compared to direct fluorination on the ring. This guide will explore the synthesis, characterization, and strategic deployment of its hydrochloride salt in drug discovery programs.

Physicochemical and Structural Properties

This compound (CAS: 787564-27-6) is a white to off-white solid at room temperature.[4] Its fundamental properties are crucial for understanding its behavior in both chemical reactions and biological systems.

Core Molecular Structure

The molecule consists of a piperidine ring substituted at the 4-position with a fluoromethyl (-CH₂F) group. As the hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Comparative Physicochemical Data

While specific experimental data for this compound is not widely published, we can infer its likely properties by comparing it with its close structural analogs: 4-fluoropiperidine hydrochloride and 4-(trifluoromethyl)piperidine hydrochloride. This comparison highlights the distinct effects of mono-, and tri-fluorination on the methyl group.

| Property | 4-(Fluoromethyl)piperidine HCl (Predicted) | 4-Fluoropiperidine HCl | 4-(Trifluoromethyl)piperidine HCl |

| CAS Number | 787564-27-6[4] | 57395-89-8[5] | 155849-49-3[6] |

| Molecular Formula | C₆H₁₃ClFN[4] | C₅H₁₁ClFN[5] | C₆H₁₁ClF₃N[6] |

| Molecular Weight | 153.62 g/mol [4] | 139.60 g/mol [5] | 189.61 g/mol [6] |

| Appearance | White to off-white solid | Solid[5] | White to yellow crystals/powder[6] |

| Melting Point (°C) | Likely intermediate | 163-167[5] | 155-159[7] |

| pKa (Predicted) | ~9.5 - 10.5 | ~9.8 | ~9.62[7] |

| LogP (Predicted) | ~0.9 (for free base)[8] | ~0.6 | ~1.5 |

Note: pKa and LogP values are predictions for the free base and serve as estimations. The melting point of the target compound is expected to be within the range of its analogs.

The monofluoromethyl group is expected to be less lipophilic than the trifluoromethyl group, making the parent compound potentially more water-soluble, a property that can be advantageous for formulation and pharmacokinetic profiles.

Synthesis and Characterization

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the deoxofluorination of a readily available precursor, N-Boc-4-(hydroxymethyl)piperidine. This method provides a reliable pathway to the desired product in good yield.

Proposed Synthetic Pathway

The following diagram outlines a robust, multi-step synthesis starting from commercial materials.

Diagram: Synthetic Workflow

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for Boc protection, deoxofluorination, and deprotection.[5]

Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine

-

To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Synthesis of N-Boc-4-(fluoromethyl)piperidine

-

Caution: Deoxofluorination agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

-

Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar reagent (1.2 equiv.) dropwise.

-

Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.

-

Add a solution of HCl in 1,4-dioxane (e.g., 4M, 2-3 equiv.) dropwise at 0 °C.

-

A precipitate will form. Stir the resulting slurry at room temperature for 2-4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a stable salt.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity. Below are the expected spectral characteristics based on analysis of the structure and data from analogous compounds.

-

¹H NMR: The spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The key feature would be the fluoromethyl protons (-CH₂F), which would appear as a doublet around 4.3-4.5 ppm due to coupling with the adjacent fluorine atom (²JHF ≈ 47-50 Hz).

-

¹³C NMR: The carbon of the fluoromethyl group (-CH₂F) is expected to appear as a doublet in the 80-85 ppm range due to one-bond coupling to fluorine (¹JCF ≈ 170-180 Hz). The other piperidine carbons would appear in the aliphatic region.

-

¹⁹F NMR: A single signal, a triplet, is expected due to coupling with the two adjacent protons of the methyl group (²JFH ≈ 47-50 Hz). The chemical shift would likely be in the range of -210 to -230 ppm (relative to CFCl₃).

-

Mass Spectrometry (ESI+): The spectrum would show the molecular ion for the free base [M+H]⁺ at m/z 118.10.

Applications in Drug Discovery and Medicinal Chemistry

The this compound building block is a strategic tool for addressing several challenges in drug design. Its utility stems from the unique properties imparted by the monofluoromethyl group.

Bioisosteric Replacement and Property Modulation

The fluoromethyl group can serve as a bioisostere for other functionalities, such as a hydroxymethyl or methoxy group. This substitution can block metabolic oxidation at that position, a common liability for alkyl or ether groups, thereby increasing the half-life of a drug candidate. Furthermore, replacing an oxygen-containing group with its fluorinated counterpart generally increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.

Diagram: Bioisosteric Strategy

Caption: Strategic use of the fluoromethyl group.

Target Classes and Therapeutic Areas

While not yet incorporated into an approved drug, patent literature suggests the utility of the 4-(fluoromethyl)piperidine scaffold in various therapeutic areas:

-

Protein Kinase Inhibitors: The piperidine scaffold is frequently used to orient functional groups into the active site of kinases. The fluoromethyl group can be used to fine-tune binding interactions and improve drug-like properties.

-

Central Nervous System (CNS) Agents: Lipophilicity and pKa are critical for crossing the blood-brain barrier. The controlled modulation offered by the fluoromethyl group makes it an attractive substituent for developing agents targeting CNS disorders.

-

Enzyme Inhibitors: Fluorinated groups can form specific hydrogen bonds or engage in favorable dipole-dipole interactions with enzyme active sites, potentially increasing potency and selectivity.

Key Experimental Workflow: N-Arylation

A critical reaction in building complexity from this scaffold is the formation of a C-N bond to the piperidine nitrogen. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.

Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the coupling of this compound with a generic aryl bromide.

1. Reagent Preparation:

-

This compound (1.0 equiv.)

-

Aryl Bromide (1.2 equiv.)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., XPhos, 4-5 mol%)

-

Base (e.g., NaOtBu or K₂CO₃, 2.5 equiv.)

-

Anhydrous Solvent (e.g., Toluene or Dioxane)

2. Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

3. Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(fluoromethyl)piperidine.

Diagram: N-Arylation Workflow

Caption: Standard workflow for Buchwald-Hartwig N-arylation.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and strategic building block for modern drug discovery. Its monofluoromethyl substituent provides a nuanced tool for medicinal chemists to optimize lead compounds by enhancing metabolic stability and modulating key physicochemical properties like lipophilicity and pKa. While it is a less common motif than its trifluoromethyl counterpart, it offers a distinct profile that can be critical for achieving a desired balance of potency, selectivity, and pharmacokinetics. The synthetic routes are accessible, and its incorporation into complex molecules can be achieved through robust and well-established protocols like the Buchwald-Hartwig amination. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of scaffolds like 4-(fluoromethyl)piperidine is set to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 250 mg | Request for Quote [thermofisher.com]

- 5. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 6. US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity - Google Patents [patents.google.com]

- 7. EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis of 4-(Fluoromethyl)piperidine Hydrochloride: An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Fluoromethyl-Piperidine Motif in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides a desirable framework for interacting with biological targets. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[2]

The 4-(fluoromethyl)piperidine moiety, in particular, represents a valuable building block for drug discovery. The monofluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, while introducing the unique electronic properties of fluorine. This guide provides a comprehensive overview of the primary synthetic pathway to 4-(fluoromethyl)piperidine hydrochloride, offering detailed protocols and expert insights for researchers in drug development.

Primary Synthetic Pathway: From 4-(Hydroxymethyl)piperidine to the Target Compound

The most common and efficient synthesis of this compound commences with the readily available starting material, 4-(hydroxymethyl)piperidine. This pathway involves a three-step sequence: N-protection, fluorination of the primary alcohol, and subsequent deprotection with concurrent hydrochloride salt formation.

Logical Framework of the Synthetic Strategy

Caption: Overall synthetic workflow for this compound.

Step 1: N-Protection of 4-(Hydroxymethyl)piperidine

Causality: The initial and critical step is the protection of the piperidine nitrogen. The secondary amine is a nucleophile and can react with the fluorinating agent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Experimental Protocol: Synthesis of N-Boc-4-(hydroxymethyl)piperidine

-

To a stirred solution of 4-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which is often a colorless oil or a white solid and can be used in the next step without further purification.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 4-(Hydroxymethyl)piperidine | 1.0 | Starting Material |

| Dichloromethane (DCM) | - | Solvent |

| Triethylamine (Et3N) | 1.5 | Base |

| Di-tert-butyl dicarbonate (Boc2O) | 1.1 | Protecting Agent |

Step 2: Fluorination of N-Boc-4-(hydroxymethyl)piperidine

Causality: The conversion of the primary alcohol to a fluoromethyl group is the key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this deoxofluorination reaction.[4] DAST reacts with the alcohol to form an intermediate that undergoes nucleophilic substitution by fluoride. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Experimental Protocol: Synthesis of N-Boc-4-(fluoromethyl)piperidine

-

Dissolve N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(fluoromethyl)piperidine as a colorless oil.

| Reagent/Solvent | Molar Equivalent | Purpose |

| N-Boc-4-(hydroxymethyl)piperidine | 1.0 | Substrate |

| Anhydrous Dichloromethane (DCM) | - | Solvent |

| Diethylaminosulfur Trifluoride (DAST) | 1.1-1.5 | Fluorinating Agent |

Alternative Fluorinating Agents: While DAST is effective, it is known to be thermally unstable. Safer and more selective alternatives include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and PyFluor (N,N'-bis(2-pyridyl)sulfur difluoride).[5] These reagents often provide higher yields and fewer elimination byproducts.

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the N-Boc protecting group to liberate the free piperidine nitrogen. This is readily achieved under acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like dioxane or diethyl ether accomplishes both the deprotection and the formation of the desired hydrochloride salt in a single step.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolve N-Boc-4-(fluoromethyl)piperidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

-

To this solution, add a solution of hydrogen chloride in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) in excess (typically 3-5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold, non-polar solvent such as diethyl ether or hexane to remove any impurities.

-

Dry the resulting white solid under vacuum to yield pure this compound.[7]

| Reagent/Solvent | Molar Equivalent | Purpose |

| N-Boc-4-(fluoromethyl)piperidine | 1.0 | Protected Intermediate |

| HCl in Dioxane (4 M) | Excess (3-5) | Deprotecting Agent & Salt Formation |

| Diethyl Ether | - | Washing Solvent |

Alternative Synthetic Approaches

While the pathway from 4-(hydroxymethyl)piperidine is the most direct, other strategies can be employed, particularly if alternative starting materials are more readily available. One such approach is the reductive amination of a suitable difunctional precursor.

Reductive Amination Strategy

This method involves the cyclization of a linear precursor containing an amine and two carbonyl functionalities (or their precursors) to form the piperidine ring. While less common for this specific target, it offers a convergent approach to substituted piperidines.[8][9]

Caption: Generalized reductive amination pathway to substituted piperidines.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in modern drug discovery. The presented three-step pathway, starting from 4-(hydroxymethyl)piperidine, is a robust and reliable method that can be readily implemented in a laboratory setting. By understanding the rationale behind each synthetic transformation and adhering to the detailed protocols, researchers can efficiently produce this key intermediate for the development of novel therapeutics. The exploration of alternative fluorinating agents and synthetic strategies further expands the toolkit available to medicinal chemists, enabling the continued innovation of fluorine-containing pharmaceuticals.

References

- 1. jgtps.com [jgtps.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(Fluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluoromethyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of a fluoromethyl group at the 4-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As with any compound intended for pharmaceutical development, rigorous structural characterization is paramount to ensure identity, purity, and consistency.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from closely related analogues to present a detailed prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. Furthermore, this document outlines the detailed experimental protocols for acquiring this crucial data, thereby providing a self-validating framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

Piperidine Ring: A saturated six-membered heterocycle. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium ion.

-

Fluoromethyl Group (-CH₂F): An electron-withdrawing group attached to the C4 position of the piperidine ring. The fluorine atom will cause characteristic splitting in both ¹H and ¹³C NMR spectra.

-

Hydrochloride Salt: The presence of the hydrochloride salt affects the solubility and the chemical environment of the nitrogen and adjacent protons.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the salt's polarity. D₂O is particularly useful as the acidic N⁺H₂ protons will exchange with deuterium, causing their signal to disappear, which can simplify the spectrum and aid in peak assignment. The predicted chemical shifts are influenced by the electron-withdrawing effects of the protonated nitrogen and the fluoromethyl group.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.5 | Doublet of Triplets (dt) | 2H | -CH₂ F | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |

| ~3.4 | Multiplet | 2H | H-2ax, H-6ax | - |

| ~3.0 | Multiplet | 2H | H-2eq, H-6eq | - |

| ~2.2 | Multiplet | 1H | H-4 | - |

| ~2.0 | Multiplet | 2H | H-3ax, H-5ax | - |

| ~1.7 | Multiplet | 2H | H-3eq, H-5eq | - |

| ~4.8 (in CD₃OD) | Broad Singlet | 2H | N⁺H₂ | - |

Trustworthiness: Interpreting the Predicted Spectrum

-

-CH₂F Protons: The protons of the fluoromethyl group are expected to be the most downfield of the aliphatic signals due to the strong deshielding effect of the adjacent fluorine atom. They will appear as a doublet of triplets (or a complex multiplet) due to coupling with the fluorine atom (²JHF) and the vicinal proton at C4 (³JHH).

-

Piperidine Ring Protons: The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be deshielded and appear at a lower field compared to the protons on C3 and C5. The axial and equatorial protons on each carbon will have different chemical shifts and coupling constants, leading to complex multiplets.

-

N⁺H₂ Protons: The protons on the nitrogen will be broad due to quadrupolar relaxation and exchange. In a solvent like CD₃OD, their chemical shift will be concentration and temperature-dependent. In D₂O, this signal would disappear.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

If signal overlap is significant, consider two-dimensional NMR experiments like COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR. The presence of the fluorine atom will cause splitting of the signals for the carbons it is attached to and those nearby (C-F coupling). A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon, with the exception of carbons coupled to fluorine.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~85 | Doublet | -C H₂F | J(C,F) ≈ 170-180 Hz |

| ~45 | Singlet | C-2, C-6 | - |

| ~35 | Doublet | C-4 | J(C,F) ≈ 20-25 Hz |

| ~28 | Singlet | C-3, C-5 | - |

Trustworthiness: Rationale for Predicted Chemical Shifts

-

-CH₂F Carbon: The carbon of the fluoromethyl group will be significantly downfield and will appear as a large doublet due to one-bond coupling with the fluorine atom (¹JCF).

-

C4 Carbon: The carbon to which the fluoromethyl group is attached will also show coupling to the fluorine atom (²JCF), resulting in a doublet with a smaller coupling constant.

-

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field than the C3 and C5 carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference.

-

Mass Spectrometry (MS)

Expertise & Experience: Determining the Molecular Weight and Formula

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar and pre-ionized compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. We would expect to see the molecular ion of the free base in the positive ion mode.

Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Ion |

| 118.1026 | [M+H]⁺ |

| 140.0845 | [M+Na]⁺ |

Trustworthiness: Fragmentation Pathway

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of small neutral molecules.

Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 4-(Fluoromethyl)piperidine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in positive ion mode.

-

For structural confirmation, perform MS/MS analysis on the parent ion.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion.

-

If using HRMS, calculate the elemental composition from the accurate mass.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2700 | Strong, Broad | N⁺-H stretching |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1600-1500 | Medium | N-H bending |

| 1470-1430 | Medium | CH₂ scissoring |

| 1100-1000 | Strong | C-F stretching |

Trustworthiness: Interpreting the IR Spectrum

-

N⁺-H Vibrations: The most prominent feature will be a broad and strong absorption in the 3000-2700 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations in an amine salt.

-

C-H Vibrations: The aliphatic C-H stretching vibrations will appear in the 2950-2850 cm⁻¹ region.

-

C-F Vibration: A strong absorption band in the 1100-1000 cm⁻¹ region is expected for the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of air (or the empty ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers in the field of drug development. The included experimental protocols are designed to be self-validating, ensuring that when this compound is synthesized and analyzed, the acquired data can be confidently interpreted. This guide serves as an essential tool for the unambiguous identification and characterization of this important fluorinated piperidine derivative.

Solubility Profile of 4-(Fluoromethyl)piperidine hydrochloride: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and ultimately, its bioavailability.[1] 4-(Fluoromethyl)piperidine hydrochloride (CAS: 787564-27-6), a fluorinated piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of its solubility profile. We move beyond a mere recitation of data to establish a self-validating, first-principles approach to solubility characterization. Herein, we detail the requisite physicochemical analysis, outline robust protocols for determining both thermodynamic and kinetic solubility, and describe the development of a validated analytical method for quantification. This document is intended to serve as an expert-level technical manual for scientists tasked with generating the critical solubility data that underpins successful drug development.

Introduction: The Centrality of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a critical determinant of a drug candidate's fate. Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, a challenge that can terminate the development of otherwise promising compounds.[1][5] this compound, as a hydrochloride salt of an amine, is rationally designed for enhanced aqueous solubility compared to its free base form.[6][7] The protonation of the basic piperidine nitrogen by hydrochloric acid yields a polar, ionic species that is more readily solvated by water.[7]

However, this theoretical advantage requires rigorous experimental verification. Factors such as pH, temperature, ionic strength, and the presence of different solid-state forms (polymorphs) can dramatically influence the measured solubility.[5][8] Therefore, a comprehensive solubility assessment is not a single measurement but a multi-faceted investigation designed to understand the compound's behavior under a range of physiologically and pharmaceutically relevant conditions.

Foundational Physicochemical Characterization

Prior to initiating solubility studies, a baseline understanding of the molecule's fundamental properties is essential. This data provides context for experimental design and interpretation of results.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 787564-27-6 | [2][9] |

| Molecular Formula | C₆H₁₂FN·HCl | [2][10] |

| Molecular Weight | 153.63 g/mol | [9][10] |

| Appearance | White to off-white solid |[11] |

-

pKa Determination: The pKa of the piperidinium ion is crucial as it dictates the pH range over which the compound exists in its charged, more soluble form versus its neutral, less soluble free base. Potentiometric titration is the gold-standard method for this determination. The expected pKa will be in the range of typical secondary amine hydrochlorides.

-

LogP/LogD Measurement: The octanol-water partition coefficient (LogP) for the free base and the distribution coefficient (LogD) at various pH values are key indicators of lipophilicity. This parameter influences not only solubility but also membrane permeability. The shake-flask method followed by HPLC quantification is a standard approach.

-

Solid-State Analysis: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) should be employed to determine the melting point and ascertain the crystalline form of the material being used. The presence of different polymorphs or an amorphous state can lead to significant variations in measured solubility.[12]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure.[12] It is the most relevant value for biopharmaceutical classification and formulation development. The shake-flask method is the definitive technique for its measurement.[13]

Causality Behind the Shake-Flask Method

The core principle is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12] This is achieved by using an excess of the solid compound and allowing sufficient time for the dissolution process to reach a steady state. Agitation increases the surface area contact between the solid and the solvent, accelerating the approach to equilibrium, while constant temperature control is critical because solubility is a temperature-dependent property.[8][14]

Experimental Protocol: Equilibrium Solubility Measurement

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The excess must be sufficient to ensure a solid phase remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate for a predetermined period. A 24-48 hour incubation is typical to ensure equilibrium is reached, though this should be confirmed by sampling at intermediate time points (e.g., 12, 24, 48 hours) to ensure the concentration has plateaued.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the liquid from the solid phase, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.[15]

-

Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method (see Section 5) and analyze.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. quora.com [quora.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]

- 11. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 4-(Fluoromethyl)piperidine HCl: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine hydrochloride, a fluorinated saturated heterocycle of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its physical and chemical properties, outline a representative synthetic route, detail methods for its analytical characterization, and explore its applications as a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidine derivatives, such as 4-(Fluoromethyl)piperidine HCl, represent a strategically important class of building blocks in modern drug discovery.[2][3]

This document serves as a detailed resource for understanding the fundamental characteristics and utility of 4-(Fluoromethyl)piperidine HCl.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Chemical Structure and Identifiers

The chemical structure and key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 787564-27-6 | [4][5][6] |

| Molecular Formula | C₆H₁₃ClFN | [4][5] |

| Molecular Weight | 153.63 g/mol | [4][5] |

| IUPAC Name | 4-(fluoromethyl)piperidine;hydrochloride | [4] |

| InChI Key | GDUQKYYPOBCIJO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CNCCC1CF.Cl | [4] |

Diagram 1: Chemical Structure of 4-(Fluoromethyl)piperidine HCl

Caption: 2D representation of this compound.

Physical Properties

Experimentally determined physical properties for 4-(Fluoromethyl)piperidine HCl are not extensively reported in the literature. The data presented below is a combination of information from supplier technical data sheets and estimations based on closely related analogs.

| Property | Value | Notes and References |

| Appearance | White to off-white solid | Based on typical appearance of similar hydrochloride salts. |

| Melting Point | Not definitively reported. Estimated to be in the range of 150-165 °C. | The closely related 4-(Trifluoromethyl)piperidine hydrochloride has a melting point of 155-159 °C.[7] |

| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | Expected solubility profile for a hydrochloride salt. |

| Storage Temperature | 2-8°C | Recommended storage condition to ensure long-term stability.[7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the piperidine nitrogen and the fluoromethyl group.

-

Piperidine Nitrogen: The nitrogen atom is basic and nucleophilic. In its hydrochloride salt form, the nitrogen is protonated. For the nitrogen to participate in nucleophilic reactions, such as N-alkylation or N-acylation, a base must be used to deprotonate it, liberating the free amine.

-

Fluoromethyl Group: The C-F bond is strong and generally stable under most synthetic conditions. The fluorine atom can influence the basicity of the piperidine nitrogen through inductive effects.

Synthesis of 4-(Fluoromethyl)piperidine HCl

A general and plausible synthetic route to 4-(Fluoromethyl)piperidine HCl involves the reduction of a corresponding pyridine precursor followed by fluorination and salt formation. The following is a representative, multi-step protocol based on established chemical transformations for analogous compounds.[8][9]

Diagram 2: Synthetic Workflow for 4-(Fluoromethyl)piperidine HCl

Caption: Generalized synthetic pathway to 4-(Fluoromethyl)piperidine HCl.

Experimental Protocol (Representative)

Step 1: Oxidation of 4-Methylpyridine to 4-(Hydroxymethyl)pyridine

This step can be achieved through various methods, including radical bromination followed by hydrolysis, or direct oxidation.

Step 2: Hydrogenation of 4-(Hydroxymethyl)pyridine to 4-(Hydroxymethyl)piperidine

-

To a solution of 4-(hydroxymethyl)pyridine in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a hydrogenation catalyst (e.g., 5% Rh/C or PtO₂).

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the reactor, and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(hydroxymethyl)piperidine.

Step 3: Fluorination of 4-(Hydroxymethyl)piperidine to 4-(Fluoromethyl)piperidine

-

Dissolve 4-(hydroxymethyl)piperidine in an appropriate aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(fluoromethyl)piperidine.

Step 4: Formation of this compound

-

Dissolve the purified 4-(fluoromethyl)piperidine in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford 4-(Fluoromethyl)piperidine HCl.

Analytical Characterization

The identity and purity of 4-(Fluoromethyl)piperidine HCl are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the fluoromethyl group. The protons of the fluoromethyl group (-CH₂F) will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The protons on the carbons adjacent to the nitrogen will be deshielded and may show complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the inequivalent carbons of the piperidine ring. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine (¹JCF).

-

¹⁹F NMR: A proton-coupled ¹⁹F NMR spectrum will show a triplet for the fluorine atom of the fluoromethyl group due to coupling with the two adjacent protons (²JFH).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base, 4-(fluoromethyl)piperidine. Under electrospray ionization (ESI) in positive mode, the expected parent ion would be [M+H]⁺ at m/z 118.10.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching and bending vibrations for the aliphatic piperidine ring. A broad absorption in the 2500-3000 cm⁻¹ region is indicative of the N-H⁺ stretch of the hydrochloride salt. The C-F bond will exhibit a strong absorption band typically in the 1000-1100 cm⁻¹ region.

Applications in Drug Discovery

4-(Fluoromethyl)piperidine HCl is a valuable building block for introducing a fluorinated motif into drug candidates. This can lead to improved metabolic stability by blocking potential sites of oxidation, and can also modulate the basicity of the piperidine nitrogen, which can impact cell permeability and off-target interactions.

The incorporation of this building block is particularly relevant in the development of therapeutics targeting the central nervous system, where fine-tuning of lipophilicity and basicity is crucial for blood-brain barrier penetration.[2]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

GHS Hazard Statements: H302, H315, H319, H335[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key fluorinated building block with significant potential in medicinal chemistry. Its well-defined structure and reactivity allow for its incorporation into a variety of molecular scaffolds, enabling the systematic modulation of physicochemical and pharmacokinetic properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable tool in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]

- 8. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

A-Z of Fluorinated Piperidines: An In-Depth Technical Guide to Biological Activity and Drug Design

Abstract

The strategic incorporation of fluorine into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth exploration of the profound effects of fluorination on the physicochemical properties, pharmacokinetics, and ultimately, the biological activity of piperidine-containing compounds. We will dissect the causal mechanisms by which fluorine substitution modulates molecular conformation, basicity (pKa), and metabolic stability. Through detailed case studies of FDA-approved drugs, this document illustrates the real-world impact of these "fluorine effects." Furthermore, we furnish validated, step-by-step experimental protocols for the synthesis and biological evaluation of these crucial motifs, offering a practical framework for researchers, scientists, and drug development professionals. This guide is designed not merely to inform but to empower the rational design of next-generation therapeutics leveraging the unique advantages of fluorinated piperidines.

Part 1: The Strategic Imperative of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its conformational flexibility and ability to serve as a versatile scaffold in diverse therapeutic areas.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to engage with biological targets.[4] However, the very properties that make it attractive can also present challenges, including metabolic instability and suboptimal physicochemical properties.

The introduction of fluorine, an element with a unique combination of small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity, offers a powerful toolkit to overcome these limitations.[5][6] The judicious placement of fluorine on the piperidine ring can profoundly influence a molecule's biological profile by enhancing metabolic stability, modulating membrane permeability, and increasing binding affinity to target proteins.[5][7] This "fluorine advantage" is a cornerstone of modern drug design, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[8]

Part 2: Causality of Fluorination: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine is not a matter of arbitrary substitution; it is a strategic decision rooted in predictable physicochemical consequences. These alterations are the direct cause of the enhanced biological and pharmacological profiles observed in fluorinated piperidines.

Conformational Control: The Axial-F Preference

The substitution of hydrogen with fluorine can dramatically alter the conformational equilibrium of the piperidine ring. While steric bulk is minimal, powerful electronic factors come into play. In protonated piperidinium ions, a 3-fluoro substituent often shows a preference for the sterically more hindered axial position. This counterintuitive preference is driven by a stabilizing charge-dipole interaction between the positive charge on the nitrogen and the electron-rich fluorine atom, alongside hyperconjugative effects involving the C-F σ* orbital.[9][10][11] This conformational locking can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target and thus enhancing potency.

Diagram: Conformational Preference in 3-Fluoropiperidinium

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chemxyne.com [chemxyne.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis of 4-(fluoromethyl)piperidine

An In-Depth Technical Guide to the Conformational Analysis of 4-(Fluoromethyl)piperidine

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. Its conformational behavior directly dictates molecular shape, influencing receptor binding, pharmacokinetic properties, and overall biological activity. The strategic introduction of fluorine-containing substituents, such as the fluoromethyl group, offers a powerful tool to modulate these properties through subtle but profound stereoelectronic effects. This guide provides a comprehensive technical framework for the conformational analysis of 4-(fluoromethyl)piperidine, a molecule of significant interest in drug design. We will dissect the underlying theoretical principles, present detailed, field-proven protocols for both computational and experimental analysis, and synthesize the data into a cohesive model. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive innovation.

The Strategic Imperative: Why Conformation Matters

The therapeutic efficacy of a drug molecule is inextricably linked to its three-dimensional structure. For a flexible scaffold like piperidine, which rapidly interconverts between two chair conformations, the orientation of its substituents is not fixed. The 4-(fluoromethyl)piperidine system presents a fascinating case study where the equilibrium between the axial and equatorial conformers is governed by a delicate balance of competing forces.

A substituent in the equatorial position generally experiences lower steric hindrance, making it the traditionally favored conformation for bulky groups. However, an axial orientation, while often more sterically demanding, can be stabilized by potent stereoelectronic and electrostatic interactions, particularly with electronegative atoms like fluorine.[1][2] Understanding and controlling this "axial-equatorial switch" is a critical lever in molecular design, enabling the precise positioning of functional groups to optimize interactions with a biological target.

The core of this analysis rests on elucidating the contributions of three key factors:

-

Steric Effects: The classical penalty for placing a group in a sterically crowded axial position.

-

Stereoelectronic Effects: Quantum mechanical phenomena, such as hyperconjugation (the "gauche effect"), where orbital overlaps provide significant stabilization.[3][4]

-